![molecular formula C19H19NO3 B2940631 N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 2309598-07-8](/img/structure/B2940631.png)
N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide, also known as DFE-17, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of N-substituted amides and has been found to have potential applications in various fields of research.
Scientific Research Applications
Heteroaromatic Synthesis
The synthesis and application of heteroaromatic compounds, such as furan derivatives, are critical in various fields including materials science, pharmaceuticals, and organic electronics. The decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl tosylacetates, under specific conditions, lead to the production of 2,3-disubstituted heteroaromatic products. This process is essential for creating complex organic structures with potential applications in drug development and synthetic chemistry (Craig et al., 2005).
Biobased Polyester Production
The advancement in biobased polyester production, particularly polyethylene 2,5-furandicarboxylate (PEF), highlights the significance of furan derivatives in creating sustainable materials. The formation of furan-2,5-dicarboxylic acid (FDCA)-derived esters through an innovative strategy involving aerobic oxidative esterification exemplifies the potential of furan compounds in generating environmentally friendly alternatives to petroleum-based plastics (Kim et al., 2019).
Sustainable Organic Synthesis
Furan derivatives play a role in sustainable chemistry through processes such as the copper-catalyzed annulation of 1,3-dicarbonyl compounds with diethylene glycol, showcasing an eco-friendly approach to synthesizing 2,3-disubstituted furan. This method emphasizes the use of less hazardous substances and cleaner waste products, aligning with the principles of green chemistry (Yu et al., 2015).
Chemical Catalysis and Kinetics
Investigations into the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, underline the importance of furan derivatives in facilitating selective reactions for the synthesis of pharmaceutical intermediates. This research provides insights into reaction mechanisms and kinetics, offering pathways to optimize synthetic processes for drug development (Magadum & Yadav, 2018).
Enzymatic Polymerization for Biobased Materials
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a rigid diol, with various diacid ethyl esters to produce novel biobased furan polyesters, exemplifies the application of furan derivatives in creating materials with desirable physical properties. This research contributes to the development of sustainable materials with potential applications in packaging, textiles, and biodegradable products (Jiang et al., 2014).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-5-2-6-15(11-14)12-19(21)20-13-16(17-7-3-9-22-17)18-8-4-10-23-18/h2-11,16H,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIZKSJEFINKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide |
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